Product packaging for Imidazo[2,1-b]thiazole-6-carboxylic acid(Cat. No.:CAS No. 53572-98-8)

Imidazo[2,1-b]thiazole-6-carboxylic acid

Cat. No.: B1302190
CAS No.: 53572-98-8
M. Wt: 168.18 g/mol
InChI Key: BAKIBSRDBASFAQ-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Medicinal Chemistry

Fused heterocyclic systems are complex molecular architectures composed of two or more rings, where at least one ring contains an atom other than carbon (a heteroatom), and the rings share one or more atoms. nih.gov These structures are of paramount importance in organic and medicinal chemistry because they form the core framework of numerous pharmaceuticals and biologically active compounds. nih.govmdpi.com The fusion of rings often results in a rigid, planar structure that can interact with high specificity and efficiency with biological targets like enzymes and receptors. mdpi.com

By incorporating various heteroatoms such as nitrogen, sulfur, and oxygen, these systems gain unique chemical properties, including altered reactivity, polarity, and lipophilicity, which are distinct from their carbocyclic counterparts. nih.gov This versatility allows medicinal chemists to fine-tune the characteristics of molecules, enhancing their therapeutic efficacy and optimizing their pharmacokinetic profiles. nih.gov

Significance of Bicyclic Nitrogen and Sulfur Containing Compounds

Within the vast landscape of heterocyclic chemistry, compounds that simultaneously contain both nitrogen and sulfur atoms in their bicyclic framework hold a special place. nih.gov These nitrogen-sulfur heterocycles are recognized for their exceptional bioactive behavior and are considered 'privileged pharmacological structures'. scirp.org The presence of both nitrogen and sulfur atoms imparts specific physicochemical properties that are advantageous for drug design. scirp.orgontosight.ai

Sulfur-containing functional groups are prevalent in a wide array of approved drugs and natural products, existing in various oxidation states. researchgate.netresearchgate.net When combined with nitrogen in a fused ring system, these heteroatoms contribute to the molecule's ability to form multiple types of interactions with biological targets, including hydrogen bonds and electrostatic interactions, which are crucial for molecular recognition and binding affinity. scirp.org This dual composition is a key feature in many compounds developed for a range of therapeutic applications. scirp.orgresearchgate.net

Imidazo[2,1-b]thiazole (B1210989) as a Privileged Scaffold

The imidazo[2,1-b]thiazole ring system is a prime example of a privileged scaffold. mdpi.com This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for the development of new drugs. nih.gov The imidazo[2,1-b]thiazole core, which consists of fused five-membered imidazole (B134444) and thiazole (B1198619) rings, is found in a multitude of natural and synthetic compounds. mdpi.comresearchgate.net

Derivatives of this scaffold have been shown to exhibit an extensive range of pharmacological activities, including antibacterial, antifungal, antiviral, antitubercular, anti-inflammatory, and anticancer properties. nih.govmdpi.com The well-known anthelmintic and immunomodulatory drug, Levamisole, features a tetrahydro-imidazo[2,1-b]thiazole core, underscoring the therapeutic importance of this heterocyclic system. nih.gov The broad biological activity spectrum of its derivatives confirms the status of imidazo[2,1-b]thiazole as a fundamental and highly valued structure in medicinal chemistry. nih.govmdpi.com

Historical Context of Imidazo[2,1-b]thiazole Derivatives Research

Research into the imidazo[2,1-b]thiazole nucleus dates back to the mid-20th century, with the first synthesis of the parent compound reported in 1966. researchgate.net The discovery of Tetramisole and its more active L-isomer, Levamisole, marked a significant milestone, establishing the therapeutic potential of this heterocyclic family. nih.gov Since then, extensive research has been dedicated to synthesizing and exploring the pharmacological potential of a vast number of derivatives. Scientists have systematically modified the core structure at various positions to investigate how these changes affect biological activity. researchgate.net This has led to the identification of imidazo[2,1-b]thiazole derivatives with a wide array of effects, from anti-infective to anticancer agents, making it an area of continuous and fruitful investigation in drug discovery. nih.govnih.govmdpi.com

Chemical Classification and Structural Features of Imidazo[2,1-b]thiazole-6-carboxylic Acid

This compound is an organic compound characterized by the fusion of an imidazole ring and a thiazole ring, with a carboxylic acid group attached to the 6-position of the bicyclic system. This molecule is a solid at room temperature and possesses a unique combination of structural features imparted by its constituent rings and functional group.

PropertyData
Molecular FormulaC₆H₄N₂O₂S
Molecular Weight168.17 g/mol
IUPAC Nameimidazo[2,1-b] nih.govnih.govthiazole-6-carboxylic acid
CAS Number53572-98-8
SMILESOC(=O)c1cn2ccsc2n1

Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is imidazo[2,1-b] nih.govnih.govthiazole-6-carboxylic acid. The nomenclature indicates an imidazole ring fused to a nih.govnih.govthiazole ring. The numbering of the fused system dictates the position of the carboxylic acid substituent at carbon-6. Various synonyms and alternative representations are used in chemical literature and databases.

Synonyms and Identifiers
This compound
imidazo(2,1-b)(1,3)thiazole-6-carboxylic acid
InChIKey: BAKIBSRDBASFAQ-UHFFFAOYSA-N

Isomerism is an important consideration for the imidazo[2,1-b]thiazole scaffold. Positional isomers of the carboxylic acid derivative are possible, where the -COOH group could be attached to other available carbons on the ring system. Furthermore, the core scaffold itself has isomers. For example, imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole is an isomer where a carbon atom in the thiazole ring is replaced by a nitrogen atom. This seemingly small change can lead to marked differences in the chemical and biological properties of the resulting compounds. Another related isomer is the reduced form, 2,3-dihydrothis compound. researchgate.net

Aromaticity and Electron Density Distribution within the Imidazo[2,1-b]thiazole System

The imidazo[2,1-b]thiazole system is an aromatic heterocyclic compound. It contains a total of 10 π-electrons (four from the two double bonds in each ring, and one lone pair from each of the bridgehead nitrogen and the sulfur atom), which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). This aromaticity confers significant stability to the fused ring system.

The distribution of electron density within the scaffold is non-uniform due to the presence of the electronegative nitrogen and sulfur atoms. The nitrogen atoms, particularly the one at the bridgehead, tend to withdraw electron density from the ring system. The sulfur atom also influences the electronic environment. This uneven distribution creates regions of higher and lower electron density, which in turn dictates the reactivity of the molecule. scirp.org For instance, in the parent thiazole ring, electrophilic substitution is known to occur preferentially at certain positions based on electron density calculations. Theoretical methods, such as Density Functional Theory (DFT), are often employed to model the molecular electrostatic potential and identify the most likely sites for nucleophilic and electrophilic attack within complex heterocyclic systems like imidazo[2,1-b]thiazole. scirp.org This understanding is crucial for designing synthetic pathways and predicting the chemical behavior of its derivatives. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2S B1302190 Imidazo[2,1-b]thiazole-6-carboxylic acid CAS No. 53572-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKIBSRDBASFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374755
Record name Imidazo[2,1-b]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53572-98-8
Record name Imidazo[2,1-b]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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Synthetic Methodologies and Reaction Pathways for Imidazo 2,1 B Thiazole 6 Carboxylic Acid and Its Derivatives

Classical Synthetic Approaches

Classical methods for synthesizing the imidazo[2,1-b]thiazole (B1210989) core remain fundamental in organic synthesis. These typically involve condensation and cyclization reactions that build the fused heterocyclic system from simpler, more accessible starting materials. connectjournals.comnih.gov

The cornerstone of imidazo[2,1-b]thiazole synthesis is the Hantzsch thiazole (B1198619) synthesis, or variations thereof, followed by a subsequent cyclization to form the imidazole (B134444) ring. This involves the reaction of a thiazole-containing nucleophile with an appropriate electrophile.

The construction of the imidazo[2,1-b]thiazole system can be achieved through multicomponent reactions, which offer an efficient alternative to stepwise synthesis. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction (I-MCR), provides a one-pot methodology for synthesizing these scaffolds. mdpi.com This approach combines an aldehyde (like 3-formylchromone), an aminothiazole, and an isocyanide to generate the imidazo[2,1-b]thiazole product, often with high atom economy. mdpi.com While classical methods often require high temperatures and long reaction times, I-MCR processes can serve as a greener and more efficient synthetic tool. mdpi.com

A prevalent and robust method for constructing the imidazo[2,1-b]thiazole core involves the cyclization of 2-aminothiazoles with α-haloketones, particularly α-bromoacetophenones or substituted phenacyl bromides. connectjournals.comnih.gov This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole (B372263), followed by an intramolecular condensation to form the fused imidazole ring. connectjournals.com The reaction is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695). nih.gov This methodology is versatile, allowing for the introduction of various substituents on the phenyl ring of the resulting imidazo[2,1-b]thiazole, depending on the substitution pattern of the starting phenacyl bromide. nih.govnih.gov

For instance, various substituted imidazo[2,1-b]thiazoles have been synthesized by reacting 2-aminothiazole with the corresponding substituted α-haloaryl ketones at elevated temperatures. connectjournals.com Similarly, heating 2-aminothiazole with α-bromo-3-methoxyacetophenone in ethanol yields 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.gov

Reactant 1Reactant 2ProductConditions
2-AminothiazoleSubstituted α-haloaryl ketoneSubstituted arylimidazo[2,1-b]thiazole80-85°C, 24 h connectjournals.com
2-Aminothiazoleα-Bromo-3-methoxyacetophenone6-(3-Methoxyphenyl)imidazo[2,1-b]thiazoleHeating in ethanol nih.gov
2-AminothiazolePhenacyl bromideImidazo[2,1-b]thiazole derivativesHeating in ethanol nih.gov

A key pathway to Imidazo[2,1-b]thiazole-6-carboxylic acid derivatives begins with ethyl-2-aminothiazole-4-carboxylate. This precursor, which already contains the ester functionality required for the final carboxylic acid group, undergoes cyclization with various phenacyl bromides. nih.gov The reaction is typically conducted by refluxing the components in ethanol. nih.gov This process directly yields the ethyl ester of the target 6-aryl-imidazo[2,1-b]thiazole-2-carboxylic acid. The use of differently substituted phenacyl bromides allows for the synthesis of a library of ester derivatives. nih.gov

A general scheme for this synthesis is as follows:

Step 1: Ethyl-2-aminothiazole-4-carboxylate is reacted with a substituted phenacyl bromide in ethanol at reflux temperature.

Step 2: This cyclization reaction forms the corresponding ethyl 5-(aryl)imidazo[2,1-b]thiazole-2-carboxylate intermediate. nih.gov

The essential precursor, ethyl-2-aminothiazole-4-carboxylate, is itself synthesized via the well-established Hantzsch thiazole synthesis. nih.govnih.gov This reaction involves the condensation of thiourea (B124793) with an α-halo carbonyl compound, in this case, ethyl bromopyruvate. nih.govnih.gov The reaction is typically performed by refluxing thiourea and ethyl bromopyruvate in ethanol for several hours. nih.gov This method provides a direct and efficient route to the 2-aminothiazole ring system bearing a carboxylate group at the 4-position, which is crucial for the subsequent synthesis of this compound. nih.gov

Reactant 1Reactant 2ProductConditions
ThioureaEthyl bromopyruvateEthyl-2-aminothiazole-4-carboxylateReflux in ethanol, 4 h nih.gov

The final step in the synthesis of this compound from its corresponding ester is a straightforward hydrolysis reaction. This conversion is typically achieved under basic conditions. nih.govsemanticscholar.org The ethyl ester intermediates, such as ethyl 5-(aryl)imidazo[2,1-b]thiazole-2-carboxylates, are treated with a base like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in a suitable solvent system. nih.gov The reaction mixture is stirred until the starting ester is consumed, followed by acidification to precipitate the desired carboxylic acid. semanticscholar.orgresearchgate.net This hydrolysis step is generally high-yielding and provides the final carboxylic acid product in a pure form after appropriate workup. nih.gov

Condensation and Cyclization Reactions

Advanced Synthetic Strategies

Advanced synthetic strategies for the imidazo[2,1-b]thiazole core often prioritize atom economy, reduction of synthetic steps, and the ability to generate molecular diversity. These modern approaches offer significant advantages over classical linear syntheses.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. mdpi.com These reactions are characterized by their operational simplicity and high atom economy. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully employed for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives. mdpi.com

In a typical three-component reaction to form the imidazo[2,1-b]thiazole scaffold, a 2-aminothiazole, an aldehyde, and an isocyanide are condensed in a suitable solvent. mdpi.com This approach allows for the rapid assembly of the core structure with various substituents, depending on the choice of starting materials. The reaction conditions can be optimized to improve yields and reaction times. For example, a study demonstrated that increasing the reaction temperature to 100 °C in toluene (B28343) significantly reduced the reaction time to 30 minutes and improved the yield to 78%. mdpi.com

EntryIsocyanide ReagentProductYield (%)Reaction Time
1tert-butyl isocyanide4a7830 min
2cyclohexyl isocyanide4b77-
34-methoxybenzyl isocyanide4d74-

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, has been adapted for the synthesis of substituted imidazo[2,1-b]thiazoles. This method typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

One reported strategy involves the reaction of 2-amino-3-(2-propynyl)-1,3-thiazolium bromide with various iodobenzenes in the presence of a palladium catalyst such as (PPh₃)₂PdCl₂ and CuI as a co-catalyst. This reaction proceeds in dimethylformamide (DMF) with triethylamine (B128534) as a base, leading to the formation of 6-benzylimidazo[2,1-b] nih.govnih.govthiazoles. This approach provides an efficient route to introduce aryl substituents at the 6-position of the imidazo[2,1-b]thiazole core.

Regioselectivity is a critical aspect of the synthesis of substituted imidazo[2,1-b]thiazoles, ensuring the desired placement of functional groups on the heterocyclic core. The reaction of 2-aminothiazoles with α-haloketones is a common method for constructing the imidazo[2,1-b]thiazole system, and the substitution pattern on both reactants dictates the regiochemistry of the final product. For instance, the cyclization of ethyl-2-aminothiazole-4-carboxylate with various phenacyl bromides leads to the formation of imidazo[2,1-b]thiazole intermediates with substituents at specific positions. nih.gov

Chemical Transformations and Derivatization of this compound

Once the core imidazo[2,1-b]thiazole ring system is synthesized, further chemical transformations can be performed to introduce or modify functional groups. The derivatization of a carboxylic acid at the 6-position is of particular interest for developing new therapeutic agents.

The introduction of a carboxylic acid group at the 6-position of the imidazo[2,1-b]thiazole scaffold is a key step in the synthesis of many biologically active compounds. While direct oxidation of a methyl or other alkyl group at this position can be challenging, a common and effective strategy involves the hydrolysis of a corresponding ester precursor.

Derivatization via Amidation and Esterification

The carboxylic acid functional group at the 6-position of the imidazo[2,1-b]thiazole ring serves as a versatile handle for a variety of chemical modifications, most notably amidation and esterification. These reactions are fundamental in creating a diverse library of derivatives with modified physicochemical properties and biological activities.

Amidation: The formation of an amide bond from this compound is a common strategy to introduce a wide range of substituents. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

For instance, a general amidation procedure involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent and the desired amine. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. This method has been successfully employed to synthesize a variety of N-substituted imidazo[2,1-b]thiazole-6-carboxamides. semanticscholar.org Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for the direct amidation of carboxylic acids with a broad range of amines under relatively mild conditions. nih.gov

Esterification: The synthesis of esters from this compound can be accomplished through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. Alternatively, the reaction of the corresponding acyl chloride with an alcohol, typically in the presence of a base like pyridine, provides a high-yielding route to the desired ester.

Introduction of Various Substituents (e.g., sulfonyl piperazines, triazole conjugates)

Building upon the foundational amidation and esterification reactions, a diverse array of substituents can be introduced to the this compound core, leading to compounds with tailored biological activities.

Sulfonyl Piperazine (B1678402) Conjugates: A notable class of derivatives involves the coupling of the this compound with various sulfonyl piperazine moieties. The synthesis of these conjugates typically begins with the hydrolysis of an ester precursor to yield the carboxylic acid. nih.gov This acid is then coupled with a pre-synthesized aryl sulfonyl piperazine intermediate. nih.gov This coupling is generally achieved using standard amide bond formation conditions, as described previously. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates has been synthesized and evaluated for their inhibitory potency against carbonic anhydrase isoforms. nih.gov

Interactive Data Table: Synthesis of Imidazo[2,1-b]thiazole-sulfonyl piperazine Conjugates

Compound IDR Group on PhenylsulfonylAmineCoupling ReagentYield (%)
9ad 4-MethoxyPhenylsulfonyl piperazineNot Specified78
9bb 4-MethylTosylpiperazineNot Specified86
9cd 4-ChloroPhenylsulfonyl piperazineNot Specified80

Triazole Conjugates: The introduction of triazole moieties has been achieved through the application of Huisgen 1,3-dipolar cycloaddition, a key example of "click chemistry". nih.gov This reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole ring. In the context of this compound, the core structure can be functionalized with either an alkyne or an azide group, which then undergoes the cycloaddition reaction with a complementary substituted reaction partner. This methodology has been utilized to synthesize a series of imidazo[2,1-b]thiazole linked triazole conjugates that have been evaluated for their antiproliferative activity. nih.gov

Reactivity of the Fused Ring System to Electrophilic Reagents

The fused imidazo[2,1-b]thiazole ring system exhibits a distinct reactivity towards electrophilic reagents. Studies on electrophilic substitution reactions have shown that the C-5 position is the most susceptible to attack. researchgate.net This regioselectivity is attributed to the electron-donating nature of the fused ring system, which activates the C-5 position towards electrophiles.

A range of electrophilic substitution reactions have been successfully carried out on the imidazo[2,1-b]thiazole core. These include:

Halogenation: Bromination occurs preferentially at the C-5 position. researchgate.net

Nitration: Nitration also proceeds at the C-5 position.

Formylation: The Vilsmeier-Haack reaction introduces a formyl group at the C-5 position. chemmethod.com

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups at the C-5 position.

The reactivity of the C-5 position allows for further functionalization of the imidazo[2,1-b]thiazole ring system, providing another avenue for the synthesis of diverse derivatives. The introduction of substituents at this position can significantly influence the biological activity of the resulting compounds.

Stereoselective Synthesis and Chiral Implications

The stereoselective synthesis of derivatives of this compound is a critical consideration when the introduced substituents or the core structure itself can lead to the formation of stereoisomers. While the core imidazo[2,1-b]thiazole ring is planar and achiral, the introduction of chiral centers during derivatization necessitates stereocontrolled synthetic methods.

One notable example of a chiral imidazo[2,1-b]thiazole derivative is the anthelmintic drug Levamisole, which is the (S)-enantiomer of tetramisole. nih.gov This highlights the importance of stereochemistry in the biological activity of this class of compounds.

For derivatives of this compound, chiral centers can be introduced through the use of chiral amines or alcohols in amidation and esterification reactions, respectively. In such cases, if a racemic mixture of the chiral reagent is used, a mixture of diastereomers will be formed, which may require separation by chromatography. To achieve stereoselectivity, enantiomerically pure starting materials should be employed.

Alternatively, asymmetric synthesis methodologies can be applied to introduce chirality in a controlled manner. While specific examples of stereoselective synthesis directly involving this compound are not extensively reported in the provided search results, general principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. Chiral resolution of a racemic carboxylic acid intermediate, for example through esterification with a chiral alcohol like L-menthol, is another strategy to obtain enantiomerically pure compounds. beilstein-journals.org

The implications of chirality are significant, as different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize stereochemically pure derivatives of this compound is crucial for the development of safe and effective therapeutic agents.

Pharmacological and Biological Activities of Imidazo 2,1 B Thiazole 6 Carboxylic Acid Derivatives

Antimicrobial Activities

The imidazo[2,1-b]thiazole (B1210989) scaffold has been identified as a significant pharmacophore, with its derivatives demonstrating a wide array of pharmacological activities, including notable antimicrobial properties.

Derivatives of the imidazo[2,1-b]thiazole core structure have been the subject of extensive research, revealing potent antibacterial activity against a variety of pathogenic bacteria. This includes efficacy against the challenging Mycobacterium tuberculosis as well as a broad spectrum of Gram-positive and Gram-negative bacteria.

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of anti-tubercular agents. dergipark.org.trnih.gov

Several studies have synthesized and evaluated series of these compounds, demonstrating significant in vitro activity against Mtb. For instance, a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides were tested against Mycobacterium tuberculosis H37Rv, with some compounds showing notable inhibition at a concentration of 6.25 μg/ml. dergipark.org.tr Among them, the derivative 3e ([6-(4-bromophenyl)imidazo[2,1-b] thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide) was identified as the most active compound. dergipark.org.tr

In another study, benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives were synthesized and evaluated for their antimycobacterial properties against the Mtb H37Ra strain. rsc.orgnih.gov The benzo-fused derivative IT10 , which features a 4-nitro phenyl group, showed an IC50 of 2.32 μM and an IC90 of 7.05 μM. rsc.orgnih.govresearchgate.net Another compound, IT06 , containing a 2,4-dichloro phenyl moiety, also displayed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM. rsc.orgnih.govresearchgate.net The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are another promising class of anti-tuberculosis agents with potent in vitro activity. nih.govnih.gov

Antitubercular Activity of Selected Imidazo[2,1-b]thiazole Derivatives against Mtb
CompoundMtb StrainActivity MeasurementValueReference
IT10 (benzo-[d]-imidazo-[2,1-b]-thiazole derivative)H37RaIC502.32 μM rsc.orgnih.govresearchgate.net
IT10 (benzo-[d]-imidazo-[2,1-b]-thiazole derivative)H37RaIC907.05 μM rsc.orgnih.govresearchgate.net
IT06 (benzo-[d]-imidazo-[2,1-b]-thiazole derivative)H37RaIC502.03 μM rsc.orgnih.govresearchgate.net
IT06 (benzo-[d]-imidazo-[2,1-b]-thiazole derivative)H37RaIC9015.22 μM rsc.orgnih.govresearchgate.net
Compound 3eH37RvMIC6.25 μg/ml dergipark.org.tr

One of the key mechanisms by which imidazo[2,1-b]thiazole derivatives exert their anti-tubercular effect is through the inhibition of essential mycobacterial enzymes. Pantothenate synthetase, an enzyme crucial for the biosynthesis of pantothenate (vitamin B5) in Mtb, has been identified as a primary target. This enzyme is vital for bacterial survival and is absent in humans, making it an attractive target for selective drug development.

Research has focused on designing and synthesizing imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as specific inhibitors of Mtb pantothenate synthetase. researchgate.netsemanticscholar.org Molecular docking studies for highly active compounds like IT06 and IT10 have been conducted to understand the putative binding patterns and the stability of the protein-ligand complex within the active site of pantothenate synthetase. rsc.org These computational studies, combined with biological evaluations, have confirmed that these derivatives can act as effective inhibitors of this enzyme. researchgate.net

Another critical target for imidazo[2,1-b]thiazole derivatives is the mycobacterial electron transport chain, specifically QcrB. QcrB is a subunit of the cytochrome bcc-aa3 super complex, which is essential for cellular respiration and ATP synthesis in Mtb. nih.govnih.gov Inhibition of this complex disrupts the bacterium's energy metabolism, leading to a bacteriostatic or bactericidal effect.

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a prominent class of compounds that have been shown to target QcrB. nih.govnih.govyu.edu.jo This mechanism of action is shared with other potent anti-tubercular agents, such as the imidazopyridine amides (IPAs), including the clinical candidate Q203. yu.edu.jorhhz.net The structural homology and potent activity of ITAs relative to IPAs underscore the potential of the imidazo[2,1-b]thiazole scaffold in developing new drugs that function by disrupting mycobacterial energy production. nih.gov

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of novel therapeutics that can overcome existing resistance mechanisms. researchgate.netnih.gov Imidazo[2,1-b]thiazole-based compounds have demonstrated significant potential in this area.

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have shown impressive potency not only against replicating Mtb but also against drug-resistant strains, with activity in the low nanomolar range. nih.gov The mono-drug resistant potency for some ITA analogs ranges from 0.0017 to 7 μM. nih.gov Furthermore, a class of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] rsc.orgnih.govoxazine carbamate (B1207046) derivatives exhibited remarkable activity against a panel of clinical isolates, with many compounds displaying MIC90 values below 0.5 μM against MDR-TB strains. researchgate.netnih.gov These findings highlight the promise of the imidazo[2,1-b]thiazole core in generating compounds effective against the most challenging forms of tuberculosis. researchgate.net

Activity of Imidazo[2,1-b]thiazole Derivatives against Drug-Resistant Mtb
Compound ClassActivity MetricPotency Range/ValueReference
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs)Mono-drug resistant potency0.0017 to 7 μM nih.gov
Imidazo[2,1-b] rsc.orgnih.govoxazine carbamate derivativesMIC90 against clinical isolates (MDR-TB)< 0.5 μM researchgate.netnih.gov

Beyond their specialized activity against mycobacteria, derivatives of imidazo[2,1-b]thiazole have also shown a broad spectrum of antibacterial efficacy against common Gram-positive and Gram-negative pathogens.

Azoalkyl ether imidazo[2,1-b]benzothiazoles have been described as antibacterial agents with a wide spectrum of activity. nih.govacs.org Certain compounds in this series demonstrated higher potency than the reference drugs chloromycin and norfloxacin. acs.org Notably, compound 11d , featuring a propyl linker, was found to be up to 8-fold more effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.govacs.org

Similarly, various imidazo[2,1-b]-1,3,4-thiadiazole derivatives were synthesized and tested against a panel of microorganisms. nih.govresearchgate.net These compounds showed slight to moderate activity against the Gram-positive Staphylococcus aureus and the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net Another study on imidazo[2,1-b]naphtha[2,1-d] rsc.orgnih.govthiazole (B1198619) derivatives also confirmed antimicrobial activity against Escherichia coli, Streptococcus faecalis, Aeromonas hydrophila, and Staphylococcus aureus. uobaghdad.edu.iq

Broad-Spectrum Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives
Compound ClassTarget BacteriaObserved ActivityReference
Azoalkyl ether imidazo[2,1-b]benzothiazolesGram-positive and Gram-negative pathogensWide spectrum, some more potent than reference drugs nih.govacs.org
Compound 11dMethicillin-resistant S. aureus (MRSA)Up to 8-fold more effective than reference nih.govacs.org
Imidazo[2,1-b]-1,3,4-thiadiazolesS. aureus, P. aeruginosa, E. coliSlight to moderate activity nih.govresearchgate.net
Imidazo[2,1-b]naphtha[2,1-d] rsc.orgnih.govthiazolesE. coli, S. faecalis, A. hydrophila, S. aureusDemonstrated antimicrobial activity uobaghdad.edu.iq

Antibacterial Efficacy

Antibiofilm Properties

Imidazo[2,1-b]thiazole derivatives have demonstrated notable efficacy in combating bacterial biofilms, which are structured communities of bacteria that exhibit increased resistance to conventional antibiotics. Research into imidazo[2,1-b]thiazole chalcone derivatives has highlighted their potential as antibiofilm agents. researchgate.net Certain indolylbenzo[d]imidazole derivatives have shown excellent antibiofilm activity by not only inhibiting the formation of biofilms but also by killing cells within mature biofilms. mdpi.com This activity is crucial in addressing persistent infections, as biofilms are a significant factor in bacterial virulence and antibiotic resistance.

Antifungal Efficacy

The antifungal potential of the imidazo[2,1-b]thiazole nucleus is well-documented. nih.govresearchgate.net A variety of derivatives have been synthesized and evaluated for their activity against different fungal pathogens. For instance, a series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides showed activity against Trichophyton mentagrophytes, Trichophyton rubrum, and Microsporum audounii with Minimum Inhibitory Concentrations (MIC) as low as 0.24 micrograms/ml. nih.gov Other studies have confirmed the activity of different derivatives against fungal strains like Candida albicans and Candida glabrata. researchgate.net The incorporation of two thiazole moieties through a hydrazone group has been observed to increase antifungal activity. mdpi.com

Antiviral Efficacy (e.g., Feline Corona Virus, Herpes Simplex Virus-1, Vaccinia Virus)

Derivatives of imidazo[2,1-b]thiazole have been identified as possessing significant antiviral properties. nih.gov Feline coronavirus (FCoV) is a widespread viral pathogen in cats that can lead to the fatal disease known as feline infectious peritonitis (FIP). nih.govwikipedia.org In the search for effective treatments, specific imidazo[2,1-b]thiazole compounds have been evaluated. A study on novel spirothiazolidinone derivatives of imidazo[2,1-b]thiazole found that compound 5d was effective against Feline coronavirus (FIPV) and Feline herpes virus (FHV) in Crandell-Rees Feline Kidney (CRFK) cell cultures. nih.gov The antiviral activity of these compounds was evaluated alongside their cytotoxicity to determine their selectivity.

CompoundVirusActivityCell Culture
Spirothiazolidinone derivative 5d Feline coronavirus (FIPV)EffectiveCRFK
Spirothiazolidinone derivative 5d Feline herpes virus (FHV)EffectiveCRFK

Anticancer and Cytotoxic Activities

The imidazo[2,1-b]thiazole scaffold is considered a privileged structure in the development of anticancer agents due to its broad spectrum of activity against various cancer types. nih.govvu.nl Numerous derivatives have been synthesized and have shown potent cytotoxic effects against a range of human cancer cell lines. researchgate.netdntb.gov.ua The anticancer potential of these compounds is often compared to established chemotherapy drugs like cisplatin and doxorubicin. nih.gov

Inhibitory Effects on Various Cancer Cell Lines (e.g., Leukemia, Solid Tumors, A549, MCF-7, HepG2, Panc-1)

Imidazo[2,1-b]thiazole derivatives have demonstrated significant inhibitory effects against a diverse panel of human cancer cell lines. Studies have reported promising cytotoxic activities, with IC50 values often in the low micromolar range. nih.gov For example, chalcone conjugates featuring the imidazo[2,1-b]thiazole scaffold were evaluated against five human cancer cell lines: MCF-7 (breast), A549 (lung), HeLa (cervical), DU-145 (prostate), and HT-29 (colon). nih.gov Other research has shown the efficacy of different derivatives against pancreatic ductal adenocarcinoma (PDAC) cell lines such as PANC-1. vu.nlresearchgate.net

One study synthesized a series of thiazolylimidazothiazole derivatives and screened them against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, finding that all tested compounds were effective against the MCF-7 cell line. researchgate.net Similarly, certain pyrimidine-tethered imidazo[2,1-b]thiazole compounds displayed significant cytotoxicity against both A549 and MCF-7 cells. researchgate.net The inhibitory concentration (IC50) is a common measure of a compound's potency; the table below summarizes the activity of various imidazo[2,1-b]thiazole derivatives against several cancer cell lines.

Derivative TypeCancer Cell LineIC50 (µM)
Thiazolylimidazothiazole 62 HCT-1161.1
Thiazolylimidazothiazole 64b HCT-1161.1
Pyrimidine-tethered chalcone B-4 MCF-76.70
Pyrimidine-tethered chalcone B-4 A54920.49
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole 12a NCI-60 Panel (various)0.23 - 11.4
Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole 12h NCI-60 Panel (various)0.29 - 12.2
Benzimidazole-pyrazole derivative 37 A5492.2
Benzimidazole-pyrazole derivative 38 A5492.8
Benzimidazole sulfonamide 22 A5490.15
Benzimidazole sulfonamide 22 HeLa0.21
Benzimidazole sulfonamide 22 HepG20.33
Benzimidazole sulfonamide 22 MCF-70.17

Mechanisms of Antiproliferative Action

The anticancer effects of imidazo[2,1-b]thiazole derivatives are attributed to various mechanisms of action. One of the key targets is the focal adhesion kinase (FAK), an enzyme that is highly expressed in many cancers and plays a role in tumor progression and metastasis. nih.govnih.gov Inhibition of FAK is a promising therapeutic strategy, and several imidazo[2,1-b]thiazole compounds have been identified as potent FAK inhibitors. nih.govnih.gov

A significant mechanism through which imidazo[2,1-b]thiazole derivatives exert their antiproliferative effects is by inducing cell cycle arrest, often in the G2/M phase. dntb.gov.ua The cell cycle is a series of events that leads to cell division and replication; disruption of this process can prevent cancer cell proliferation. mdpi.com

Studies on imidazo-thiadiazole linked indolinone conjugates found that treatment of HeLa cells with these compounds led to a marked accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This arrest prevents the cells from entering mitosis and subsequently dividing. The induction of G2/M arrest is often associated with changes in the levels of key regulatory proteins, such as cyclin A and cyclin B1. nih.gov For instance, gatifloxacin, another type of compound, has been shown to induce S and G2-phase cell cycle arrest in pancreatic cancer cells. plos.org This demonstrates that interfering with the cell cycle at the G2/M checkpoint is a viable mechanism for the anticancer activity of heterocyclic compounds. researchgate.net

Apoptosis Induction

Derivatives of the imidazo[2,1-b]thiazole scaffold have been identified as potent inducers of apoptosis in cancer cells. One such derivative, compound 1zb, has been shown to induce apoptosis rather than necrosis in the UACC-62 melanoma cell line, which is particularly sensitive to this compound. nih.govnih.gov Similarly, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates has been investigated, with conjugate 6d 's ability to induce apoptosis confirmed through various analytical methods, including Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and Annexin V-FITC assays. nih.gov

Further research into bis-thiazole derivatives has also confirmed their apoptotic activity. frontiersin.org Studies on specific bis-thiazole compounds, such as 5a , 5b , and 5f , revealed their capacity to induce mitochondrial-dependent apoptosis in cancer cell lines. This was evidenced by the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic Bcl-2 gene. frontiersin.org For instance, compound 5a significantly increased the mRNA levels of caspases 3, 8, and 9, while inhibiting the expression of Bcl-2. frontiersin.org Compound 5f was found to activate the p53 gene, leading to an increase in the expression of puma and bax. frontiersin.org

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a key mechanism of action for several anticancer agents. Certain imidazo[2,1-b]thiazole derivatives have demonstrated significant activity in this area. A series of imidazo[2,1-b]thiazole-benzimidazole conjugates was synthesized and evaluated, with conjugate 6d showing a noteworthy inhibitory effect on tubulin assembly, registering an IC50 value of 1.68 µM. nih.gov This activity is associated with cell cycle arrest at the G2/M phase. nih.gov

In another study, imidazo[2,1-b] nih.govbrieflands.comnih.govthiadiazole-linked oxindoles were developed and assessed for their anti-proliferative effects. nih.gov Compound 7 from this series was a particularly potent inhibitor of tubulin polymerization, with an IC50 value of 0.15 µM, which is more potent than the well-known tubulin inhibitor combretastatin A-4 (IC50 of 1.16 µM). nih.gov Molecular docking studies suggest that these compounds bind to the colchicine binding site on tubulin. nih.govnih.gov Furthermore, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates, such as 5f and 5k , have also been identified as effective tubulin polymerization inhibitors, leading to a loss of intact microtubule structure and subsequent apoptosis. johnshopkins.edu

Kinase Inhibition (e.g., V600E BRAF kinase, Kinase Inhibitors)

Kinase inhibition is a critical strategy in cancer therapy, and imidazo[2,1-b]thiazole derivatives have emerged as potent inhibitors of key kinases, particularly the V600E mutant of B-Raf kinase, a significant target in melanoma treatment. sci-hub.se A series of NH2-based imidazothiazole derivatives were designed based on the structure of the FDA-approved B-Raf inhibitor, dabrafenib. sci-hub.se Within this series, compounds 10l , 10n , and 10o demonstrated highly potent inhibitory activity against the V600E B-Raf kinase enzyme, with IC50 values of 1.20 nM, 4.31 nM, and 6.21 nM, respectively. sci-hub.se These values are comparable to or more potent than the reference drug vemurafenib (IC50 = 31 nM). sci-hub.se

Another study focused on a series of imidazothiazole derivatives and their activity against V600E-B-RAF and RAF1 kinases. nih.govnih.gov Compound 1zb was identified as the most potent against both kinases, with IC50 values of 0.978 nM for V600E-B-RAF and 8.2 nM for RAF1, showing a degree of selectivity for the mutant kinase. nih.govnih.gov This compound also demonstrated effective in-cell V600E-B-RAF kinase inhibition with an IC50 of 0.19 µM. nih.govnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the kinase active site. sci-hub.se

CompoundTarget KinaseIC50 (nM)
10l V600E B-Raf1.20
10n V600E B-Raf4.31
10o V600E B-Raf6.21
1zb V600E-B-RAF0.978
1zb RAF18.2
Vemurafenib (Reference) V600E B-Raf31
Dabrafenib (Reference) V600E B-Raf0.5

Differential Cytotoxicity against Tumor vs. Normal Cell Lines

A crucial characteristic of a promising anticancer agent is its ability to selectively target tumor cells while sparing normal, healthy cells. Several studies on imidazo[2,1-b]thiazole derivatives have highlighted their potential for such differential cytotoxicity. For example, compound 1zb , a potent V600E-B-RAF kinase inhibitor, demonstrated significant selectivity, showing greater potency against four different melanoma cell lines (IC50 0.18-0.59 µM) compared to the reference drug sorafenib (IC50 1.95-5.45 µM), while exhibiting lower toxicity towards normal skin cells. nih.govnih.gov

In a different study, newly synthesized imidazo[2,1-b]thiazole derivatives were tested against a panel of human tumor cell lines. nih.gov Compounds 26 and 27 from this series showed selectivity for melanoma cell lines over other cancer types, with sub-micromolar IC50 values against multiple melanoma lines. nih.govelsevierpure.com Furthermore, the investigation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as antimycobacterial agents also provided insights into their cytotoxicity. The most active compound, IT10 , which was potent against Mycobacterium tuberculosis, showed no acute cellular toxicity (IC50 >128 µM) towards the normal human lung fibroblast cell line MRC-5, indicating a favorable selectivity profile. rsc.org

Enzyme Inhibition

Carbonic Anhydrase (CA) Inhibition (e.g., hCA I, hCA II, hCA IX, hCA XII)

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and certain isoforms are overexpressed in tumors, making them attractive targets for cancer therapy. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates was synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. nih.gov The results indicated that most of these compounds were selective inhibitors of hCA II, with no significant activity observed against hCA I, hCA IX, or hCA XII (Ki > 100 µM). nih.gov

In contrast, studies on benzo[d]thiazole-5- and 6-sulfonamides, which share structural similarities, have identified potent inhibitors for several CA isoforms. nih.govunifi.it These compounds were tested against hCA I, II, VII, and the tumor-associated hCA IX. nih.gov Several derivatives, particularly those with 2-amino-benzothiazole-6-sulfonamide structures, showed potent inhibition, with some compounds exhibiting subnanomolar or low nanomolar inhibition constants and isoform selectivity for hCA II, VII, and IX. nih.govunifi.it

Compound SerieshCA IhCA IIhCA IXhCA XII
Imidazo[2,1-b]thiazole-sulfonyl piperazines (9aa-ee)Ki > 100 µMSelective InhibitionKi > 100 µMKi > 100 µM
Benzo[d]thiazole-6-sulfonamides (e.g., 2 , 12 )Ki: 84.1 - 2327 nMPotent InhibitionPotent InhibitionNot Reported

Cyclooxygenase (COX) Inhibition (e.g., COX-2 selectivity)

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key players in inflammation and have been implicated in carcinogenesis. Therefore, selective COX-2 inhibitors are valuable therapeutic agents. A series of imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and assessed for their ability to inhibit COX-1 and COX-2. brieflands.comnih.gov The in vitro enzyme inhibition assays revealed that all tested compounds (6a-g) were selective inhibitors of the COX-2 isoenzyme, with potent IC50 values ranging from 0.08 to 0.16 µM. brieflands.comresearchgate.net

The most potent compound in this series, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a ), exhibited a COX-2 IC50 of 0.08 µM and a COX-1 IC50 of >100 µM, resulting in a high selectivity index of over 1250. nih.govresearchgate.net The structure-activity relationship study indicated that the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring influenced both the potency and selectivity of COX-2 inhibition. brieflands.comnih.govresearchgate.net These findings underscore the potential of the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold for designing potent and selective COX-2 inhibitors. brieflands.com

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >1000.08>1250
6b >1000.11>909
6c >1000.12>833
6d >1000.14>714
6e >1000.13>769
6f 31.370.10313.7
6g >1000.16>625

Jun Kinase Inhibition

While the Imidazo[2,1-b]thiazole scaffold is recognized for its potential as a kinase inhibitor, current research has primarily focused on targets other than c-Jun N-terminal kinase (JNK). Studies have extensively investigated the inhibitory effects of these derivatives against other significant kinases. For instance, various series of Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as potent inhibitors of Focal Adhesion Kinase (FAK), which is a key mediator in cancer cell proliferation and migration. nih.govbiruni.edu.tr Other research efforts have successfully developed derivatives that act as potent pan-RAF inhibitors, targeting signaling pathways crucial in melanoma. acs.org Furthermore, the scaffold has been utilized to design potent and selective inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a host factor essential for the replication of certain viruses. nih.gov Although these findings underscore the versatility of the Imidazo[2,1-b]thiazole core in kinase inhibition, specific data regarding its direct inhibitory activity against Jun Kinase are not prominently featured in the available scientific literature.

Mitochondrial-NADH-dehydrogenase Inhibition

Derivatives of Imidazo[2,1-b]thiazole have been identified as inhibitors of mitochondrial complex I, also known as NADH:ubiquinone reductase or NADH-dehydrogenase. Research has explored how substitutions at various positions on the imidazo[2,1-b]thiazole ring system influence this inhibitory activity.

Initial studies identified 2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole as a potent inhibitor of mitochondrial complex I. To understand the structure-activity relationship, a series of derivatives were synthesized. Key findings from these studies include:

Substitution at Position 6: Replacing the 2-thienyl group with a phenyl group did not significantly alter the inhibitory activity.

Substitution at Position 2 vs. 5: Shifting the methyl group from position 2 to position 5 resulted in a compound that was devoid of inhibitory effects, highlighting the importance of the substitution pattern on the imidazole (B134444) portion of the fused ring.

Chain Length at Position 2: In both the 6-thienyl and 6-phenyl series, modifying the length of the alkyl chain at position 2 provided critical insights into the structural requirements for the ubiquinone antagonist action of these derivatives.

These findings help delineate the structural features necessary for the interaction of Imidazo[2,1-b]thiazole derivatives with the ubiquinone-reduction site of mitochondrial complex I.

Table 1: Research Findings on Mitochondrial-NADH-dehydrogenase Inhibition

Compound Modification Position Effect on Inhibitory Activity
Phenyl replaces Thienyl 6 No significant change
Methyl group shifted 2 to 5 Activity eliminated

Endothelial NO Synthase (eNOS) Stimulation

Certain Imidazo[2,1-b]thiazole derivatives have been investigated for their ability to stimulate the expression of the endothelial nitric oxide synthase (eNOS) gene. nih.govbiruni.edu.trnih.gov Nitric oxide (NO) produced by eNOS is a critical signaling molecule in the cardiovascular system, responsible for vasodilation, inhibition of platelet aggregation, and preventing leukocyte adhesion to the endothelium. nih.gov

A patent application describes a series of Imidazo[2,1-b]thiazole compounds that upregulate the transcription of the eNOS gene. nih.govacs.org This activity suggests their potential use in conditions where increased eNOS expression or NO levels would be beneficial, such as in various cardiovascular disorders. acs.org The evaluation of these compounds involved measuring transcription induction ratios and assaying the production of eNOS protein. nih.gov While a direct structure-activity relationship was not fully established, the varying efficacy among derivatives with different substituents demonstrated that the choice of R groups is crucial for the biological activity related to eNOS transcription enhancement. nih.gov

Other Therapeutic Activities

The Imidazo[2,1-b]thiazole scaffold is a core structure in molecules developed for their anti-inflammatory properties. Research has shown that derivatives of this heterocyclic system can exhibit significant anti-inflammatory effects, often comparable to or better than established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in preclinical models.

One of the primary mechanisms for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes. A series of new Imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl pharmacophore were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. The results indicated that these compounds were highly potent and selective inhibitors of the COX-2 isoenzyme.

Table 2: COX-2 Inhibition by Selected Imidazo[2,1-b]thiazole Derivatives

Compound COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
6a 0.08 >313.7
6b 0.11 >228.1
6c 0.10 >251.0
6d 0.12 >209.1
6e 0.16 >156.8
6f 0.13 >193.0
6g 0.14 >179.2

Data sourced from in-vitro COX-1/COX-2 inhibition assays.

The anti-inflammatory potential has been confirmed in various studies. For instance, a series of 2,6-diaryl-imidazo[2,1-b] nih.govbiruni.edu.trnih.govthiadiazole derivatives were synthesized and evaluated in vivo, with some compounds showing superior anti-inflammatory activity compared to diclofenac in a carrageenan-induced rat paw edema model. acs.org

Concurrent with their anti-inflammatory effects, many Imidazo[2,1-b]thiazole derivatives also exhibit significant analgesic properties. The mechanism of action is often linked to the inhibition of prostaglandin synthesis via the COX pathways, which are central to both inflammation and pain signaling.

Studies evaluating 2,6-diaryl-imidazo[2,1-b] nih.govbiruni.edu.trnih.govthiadiazole derivatives for anti-inflammatory activity also assessed their antinociceptive effects. acs.org Several of these compounds demonstrated analgesic activity comparable to that of diclofenac. acs.org Further research on other series of imidazothiazole-based carboxamides and methyl carboxylate derivatives also confirmed their ability to reduce prostaglandin E2 (PGE₂) levels, indicating analgesic potential.

The Imidazo[2,1-b]thiazole ring system is a well-established pharmacophore in anthelmintic therapy. The most prominent example is Levamisole, an agent that contains the 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole structure. Levamisole has been widely used for its potent activity against a variety of nematodes. Its discovery and clinical use have inspired further research into the anthelmintic potential of other derivatives based on this core structure. The biological activity of this class of compounds has cemented the importance of the Imidazo[2,1-b]thiazole scaffold in the development of new anthelmintic agents.

Immunomodulatory Effects (e.g., Levamisole)

The immunomodulatory potential of the imidazo[2,1-b]thiazole scaffold is prominently represented by Levamisole, a synthetic derivative of this class. Rather than acting as a general immune stimulant, Levamisole is recognized for its ability to restore depressed immune functions. Its mechanism of action is complex and multifaceted, involving the modulation of various components of the immune system.

Research suggests that Levamisole's immunoregulatory action may stem from its ability to mimic the effects of the thymic hormone thymopoietin, which plays a crucial role in the maturation and differentiation of T-lymphocytes. The drug's effects extend to both cellular and humoral immunity. It has been shown to enhance T-cell responses by stimulating their activation and proliferation. Furthermore, it potentiates the functions of monocytes and macrophages, including critical processes like phagocytosis and chemotaxis. Levamisole also influences neutrophils by increasing their mobility, adherence, and chemotaxis.

The collective impact of these actions allows Levamisole to help re-establish homeostasis in a perturbed immune system, making it a subject of study in conditions characterized by immune dysregulation.

Table 1: Immunomodulatory Effects of Levamisole on Immune Cells

Immune Cell Type Observed Effect Reference
T-Lymphocytes Stimulates activation and proliferation; enhances T-cell responses.
Monocytes/Macrophages Potentiates functions including phagocytosis and chemotaxis.
Neutrophils Increases mobility, adherence, and chemotaxis.

Anticonvulsant Properties

The imidazo[2,1-b]thiazole nucleus has been identified as a scaffold of interest in the development of novel anticonvulsant agents. The structural features of this heterocyclic system are considered valuable in designing compounds that can interact with neurological targets to suppress seizure activity.

Studies have explored various derivatives of the imidazo[2,1-b]thiazole core for their potential anticonvulsant effects. For instance, the incorporation of moieties such as hydrazide, acyl-hydrazone, and spirothiazolidinone onto the primary scaffold has been investigated as a strategy to generate compounds with central nervous system activity. Research in this area often involves screening these novel derivatives in established preclinical models of epilepsy, such as pentylenetetrazole (PTZ)-induced seizures, to assess their efficacy in preventing or delaying the onset of convulsions. The presence of the broader thiazole and thiazolidinone rings in other known anticonvulsants supports the continued investigation of the fused imidazo[2,1-b]thiazole system for this therapeutic application.

Table 2: Investigated Imidazo[2,1-b]thiazole Derivatives for Anticonvulsant Activity

Derivative Class Rationale for Investigation Reference
Hydrazide/Acyl-hydrazone derivatives Reported to possess various biological effects, including anticonvulsant properties.
Spirothiazolidinone derivatives Moiety associated with diverse pharmacological activities, including potential CNS effects.

Antihypertensive Activity

Derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as antihypertensive agents. This activity is particularly associated with a class of compounds known as 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines. These molecules combine the imidazo[2,1-b]thiazole core with the 1,4-dihydropyridine (1,4-DHP) scaffold, which is a well-established pharmacophore in cardiovascular medicine.

The antihypertensive effect of 1,4-DHP derivatives stems from their ability to act as L-type calcium channel blockers. By inhibiting the influx of calcium ions into vascular smooth muscle cells, these compounds induce vasodilation, leading to a reduction in blood pressure. The synthesis of hybrid molecules incorporating the imidazo[2,1-b]thiazole nucleus was initially explored to develop novel cardiovascular agents with specific pharmacological profiles. Subsequent research on these compounds revealed additional biological activities, but their primary design often targeted cardiovascular parameters.

Cardiotonic Activity

The imidazo[2,1-b]thiazole framework is a key structural component in the development of compounds with cardiotonic, or positive inotropic, effects. These agents are capable of increasing the force of myocardial contraction and are of interest for the management of heart failure.

Several studies have focused on synthesizing and evaluating imidazo[2,1-b]thiazole derivatives for their ability to enhance cardiac muscle contractility. For example, a series of imidazo[2,1-b]thiazole guanylhydrazones were tested as potential cardiotonic agents, with some compounds demonstrating notable activity. One particular derivative, the guanylhydrazone of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde, was identified as a compound of interest, exhibiting both cardiotonic and antitumor properties. Pharmacological screening of these derivatives is typically conducted using in vitro models, such as isolated guinea pig atria, to directly measure their effects on myocardial contractility.

Table 3: Examples of Imidazo[2,1-b]thiazole Derivatives with Cardiotonic Activity

Compound Class Test Model Observed Activity Reference
Imidazo[2,1-b]-1,3,4-thiadiazoles Isolated guinea pig atria Positive inotropic activity.
Imidazo[2,1-b]thiazole guanylhydrazones Not specified Cardiotonic activity.

Antiallergic Activity

The potential for imidazo[2,1-b]thiazole derivatives to exhibit antiallergic activity has also been explored. This area of research is highlighted by the application of Levamisole, a prominent member of this chemical family. In addition to its well-documented immunomodulatory effects, Levamisole has been formulated into a liniment that shows promise in addressing allergic rhinitis.

The mechanisms underlying the antiallergic effects of these compounds may be linked to their broader influence on the immune system, including the modulation of mast cells and basophils, which are key players in allergic reactions through the release of histamine and other mediators. The development of compounds that can both block histamine receptors and inhibit mediator release is a key strategy in antiallergic drug design.

CFTR Potentiator Activity (e.g., in Cystic Fibrosis research)

A significant area of research for imidazo[2,1-b]thiazole derivatives is their activity as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Cystic Fibrosis (CF) is a genetic disease caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (ΔF508). This mutation leads to a defective protein that has impaired cellular processing and reduced channel activity, resulting in abnormal ion and fluid transport across epithelial surfaces.

Pharmacological agents known as "potentiators" are designed to recover the function of the mutant CFTR protein at the cell surface. It was discovered that certain 1,4-dihydropyridines (1,4-DHPs), a class of antihypertensive drugs, are also effective potentiators of CFTR gating. This finding prompted the evaluation of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridine derivatives for their ability to enhance the activity of the ΔF508-CFTR mutant.

Studies have shown that several of these compounds can effectively increase ΔF508-CFTR activity in cell-based assays, demonstrating a potentiator-like effect. The research aims to optimize the 1,4-DHP scaffold, using the imidazo[2,1-b]thiazole core as a key structural element, to develop compounds with high potency for CFTR and selectivity over their effects on calcium channels to minimize potential side effects.

Table 4: Activity of Selected 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines as ΔF508-CFTR Potentiators

Compound ID Potency (Kd) Efficacy (Emax) Profile Reference
17 Not specified Effective Elicited maximal effect comparable to nifedipine.
18 0.18 ± 0.03 µM 42% High potency but partial activity.
20 Not specified Effective Elicited maximal effect comparable to nifedipine.
21 Not specified Effective Elicited maximal effect comparable to nifedipine.
38 Not specified Effective Elicited maximal effect comparable to nifedipine.
39 Not specified Effective Elicited maximal effect comparable to nifedipine.

Fibrinogen Receptor Antagonism with Anti-thrombotic Properties

The investigation of Imidazo[2,1-b]thiazole-6-carboxylic acid derivatives as fibrinogen receptor antagonists for anti-thrombotic applications is an area of therapeutic interest. Fibrinogen receptor antagonists function by inhibiting the final common pathway of platelet aggregation, which is crucial in the formation of thrombi. However, based on the conducted literature search, specific research studies detailing the synthesis and evaluation of this compound derivatives for this particular activity were not prominently found.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activity

Influence of Carboxylic Acid Moiety Position and Derivatization

The position and derivatization of the carboxylic acid group on the imidazo[2,1-b]thiazole (B1210989) scaffold play a crucial role in modulating biological activity. While the parent Imidazo[2,1-b]thiazole-6-carboxylic acid serves as a versatile synthetic intermediate, its derivatization into various functional groups, such as carboxamides and acetohydrazides, has been extensively explored to enhance potency and target interaction. nih.govnih.gov

For instance, a series of imidazo[2,1-b]thiazole-5-carboxamide derivatives were synthesized and evaluated for their antimycobacterial activity. These studies revealed that the carboxamide functionality is a key pharmacophoric feature for anti-TB activity. nih.govresearchgate.net In one study, novel carboxamide derivatives of imidazo[2,1-b]thiazole demonstrated remarkable antitubercular activity with a minimum inhibitory concentration (MIC) as low as 0.061 μM. nih.gov Another study on imidazo[2,1-b]thiazole-5-carboxamides reported MIC values ranging from 0.008 to 13 μM against Mycobacterium tuberculosis. researchgate.net

Furthermore, the conversion of the carboxylic acid to an acetohydrazide moiety has been a successful strategy. For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide was used as a precursor to synthesize 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones. researchgate.net Similarly, 6-(4-bromophenyl)-N2-(cycloalkylidene)imidazo[2,1-b]thiazole-3-acetohydrazides were synthesized and characterized. nih.gov These derivatizations highlight the importance of the carboxylic acid handle in enabling further structural modifications to explore new chemical space and enhance biological activity.

Effects of Aryl and Heteroaryl Substitutions

The introduction of aryl and heteroaryl substituents at various positions of the imidazo[2,1-b]thiazole ring system has a profound impact on the biological activity profile. SAR studies have consistently shown that the nature and substitution pattern of these aromatic rings are critical determinants of potency and selectivity.

In the context of antimycobacterial agents, a series of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were synthesized and evaluated. nih.govrsc.org The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative, IT10, featured a 4-nitro phenyl moiety and displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra. nih.govrsc.org Another potent compound from the same series, IT06, possessing a 2,4-dichloro phenyl moiety, also showed significant activity with an IC50 of 2.03 μM. nih.govrsc.org These findings underscore the importance of electron-withdrawing groups on the phenyl ring for antimycobacterial activity.

Similarly, in a series of new imidazo[2,1-b]thiazole-based aryl hydrazones evaluated for their antiproliferative activity, the substitution pattern on the aryl rings was found to be crucial. nih.govrsc.org Compounds with electron-donating groups, such as 3,4,5-trimethoxy and hydroxyl groups on one of the aryl rings, were found to be favorable for cytotoxicity. nih.gov For instance, compound 9m, with a 4-fluoro substitution on one phenyl ring and a 3,4,5-trimethoxy substitution on the other, was the most potent, exhibiting an IC50 value of 1.12 μM against the MDA-MB-231 breast cancer cell line. nih.govrsc.org

The following table summarizes the structure-activity relationships of some aryl-substituted imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis.

CompoundAryl SubstituentIC50 (μM)IC90 (μM)
IT104-nitro phenyl2.327.05
IT062,4-dichloro phenyl2.0315.22

Role of Fused Ring Systems and Scaffold Hopping

The fusion of additional rings to the imidazo[2,1-b]thiazole core, creating systems like benzo[d]imidazo[2,1-b]thiazole, has been a successful strategy in drug design to enhance biological activity and explore new chemical space. nih.govresearchgate.net This approach rigidifies the molecular structure and can lead to improved interactions with biological targets.

For example, compounds containing the benzo-[d]-imidazo-[2,1-b]thiazole skeleton have demonstrated a range of biological activities, including antimicrobial, anticancer, and antibacterial properties. nih.gov The anti-TB activity of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives highlights the potential of this fused system in developing new therapeutic agents. nih.gov

Scaffold hopping, a strategy to identify isosteric replacements for a core molecular structure, has also been applied to the imidazo[2,1-b]thiazole framework. This approach aims to discover novel scaffolds with similar biological activities but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles. The imidazo[2,1-b]thiazole scaffold itself has been embedded in bioactive molecules like PF-5190457 and SRT2104, showcasing its utility in drug development through such design strategies. nih.gov

Importance of Specific Functional Groups (e.g., sulfonyl piperazines, triazoles, carboxamides)

The incorporation of specific functional groups, such as sulfonyl piperazines, triazoles, and carboxamides, into the imidazo[2,1-b]thiazole scaffold has led to the discovery of potent and selective inhibitors for various biological targets.

Sulfonyl Piperazines: A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated as carbonic anhydrase (CA) inhibitors. nih.govnih.govresearchgate.net These compounds showed selective activity against the hCA II isoform, with inhibition constants in the range of 57.7–98.2 μM. nih.govnih.govresearchgate.net This highlights the potential of the sulfonyl piperazine moiety in directing the selectivity of these derivatives towards specific CA isoforms.

Triazoles: The combination of the imidazo[2,1-b]thiazole core with a triazole ring has yielded compounds with significant biological activities, particularly as antimycobacterial agents. nih.govresearchgate.netrsc.org The triazole moiety is a key component in many biologically active compounds and its inclusion in the design of imidazo[2,1-b]thiazole derivatives has proven to be a fruitful strategy. nih.govrsc.orgnih.gov

Carboxamides: As previously discussed, the carboxamide group is a critical functional group for the antimycobacterial activity of imidazo[2,1-b]thiazole derivatives. nih.govresearchgate.net Several studies have focused on the synthesis and evaluation of imidazo[2,1-b]thiazole carboxamides, demonstrating their potential as potent anti-TB agents. nih.govresearchgate.net

The following table provides examples of imidazo[2,1-b]thiazole derivatives with these key functional groups and their associated biological activities.

Functional GroupExample Compound ClassBiological Activity
Sulfonyl PiperazineImidazo[2,1-b]thiazole-sulfonyl piperazine conjugatesSelective Carbonic Anhydrase II inhibitors
TriazoleImidazo-[2,1-b]-thiazole carboxamide triazole derivativesAntimycobacterial agents
CarboxamideImidazo-[2,1-b]-thiazole carboxamidesAntimycobacterial agents

Computational Modeling and In Silico Approaches

Molecular Docking Simulations

Molecular docking simulations have been instrumental in elucidating the binding modes of imidazo[2,1-b]thiazole derivatives with their respective biological targets, thereby guiding the rational design of more potent and selective compounds.

In the development of antimycobacterial agents, molecular docking studies were performed on the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, IT06 and IT10, against the pantothenate synthetase of M. tuberculosis. nih.govrsc.org These studies helped to understand the putative binding patterns and the stability of the protein-ligand complexes.

Similarly, in the search for novel anticancer agents, molecular docking was used to investigate the interactions of imidazo[2,1-b]thiazole derivatives with potential anticancer targets. nih.gov For a series of imidazo[2,1-b]thiazole-linked thiadiazole conjugates, docking studies against the Glypican-3 protein (GPC-3), a target in hepatocellular carcinoma, revealed good binding affinities with scores ranging from -10.30 to -6.90 kcal·mol−1. nih.gov

Furthermore, for a series of novel imidazo[2,1-b] rsc.orgnih.govnih.govthiadiazole derivatives evaluated as carbonic anhydrase and acetylcholinesterase inhibitors, molecular docking simulations were performed to understand their potential binding modes within the active sites of these enzymes. ebyu.edu.tr These in silico studies provide valuable insights into the key interactions driving the inhibitory activity and aid in the structure-based design of new derivatives.

The table below presents a summary of molecular docking studies performed on imidazo[2,1-b]thiazole derivatives.

Compound ClassTarget ProteinKey Findings
Benzo-[d]-imidazo-[2,1-b]-thiazole derivativesPantothenate synthetase (M. tuberculosis)Elucidation of binding patterns and complex stability. nih.govrsc.org
Imidazo[2,1-b]thiazole-linked thiadiazole conjugatesGlypican-3 protein (GPC-3)Good binding affinities with scores from -10.30 to -6.90 kcal·mol−1. nih.gov
Imidazo[2,1-b] rsc.orgnih.govnih.govthiadiazole derivativesCarbonic Anhydrase & AcetylcholinesteraseUnderstanding of potential binding modes. ebyu.edu.tr

Molecular Dynamics Studies

Molecular dynamics (MD) simulations are a powerful tool for understanding the stability and dynamic behavior of a ligand within the binding pocket of a target protein. For derivatives of the imidazo[2,1-b]thiazole scaffold, MD studies have been crucial in validating the stability of predicted binding modes.

In the development of novel antimycobacterial agents, MD simulations were performed on the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, IT06 and IT10, to confirm the stability of the protein-ligand complex with the target enzyme, Pantothenate synthetase from Mycobacterium tuberculosis (Mtb). nih.govrsc.org The simulations revealed that after an initial minor instability, the enzyme and co-crystal ligand complex achieved a stable conformation. nih.gov Similarly, MD simulations were used to assess the dynamic stability of potent imidazo[2,1‐b]thiazole‐based 4‐thiazolidinone derivatives within the binding pocket of α‐glucosidase, reinforcing the potential of this class of compounds as inhibitors. researchgate.net These studies collectively demonstrate that the imidazo[2,1-b]thiazole core can serve as a stable anchor for substituents designed to interact with specific enzymatic targets.

Prediction of Binding Interactions with Target Enzymes and Receptors

Molecular docking studies have been widely employed to predict and analyze the binding interactions of imidazo[2,1-b]thiazole derivatives with various enzymes and receptors. These computational analyses provide critical insights into the molecular basis of their inhibitory activity and guide further structural modifications.

A recurring theme in these studies is the ability of the imidazo[2,1-b]thiazole scaffold to engage in multiple types of interactions within an active site. For instance, docking studies of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives with the enzyme 15-lipoxygenase (15-LOX) revealed that hydrophobic interactions play a crucial role in the binding process. nih.gov In the context of antitubercular agents, docking of benzo-[d]-imidazo-[2,1-b]-thiazole compounds helped to elucidate the putative binding pattern within the Mtb Pantothenate synthetase active site. nih.govrsc.org

The versatility of this scaffold is highlighted by its interaction with a diverse range of targets. Docking studies have shed light on the binding modes of various derivatives with targets such as:

Human peroxiredoxin 5: Exploring antioxidant activity. researchgate.net

α-glucosidase: Revealing key interactions for antidiabetic potential. researchgate.net

Carbonic Anhydrases (CAs): Identifying interactions that lead to isoform-selective inhibition.

Indoleamine 2,3‐dioxygenase (IDO1): Showing inhibitory profiles in the nanomolar range. researchgate.net

These in silico studies consistently underpin the experimental results and provide a foundational understanding for the rational design of new, more potent, and selective inhibitors based on the imidazo[2,1-b]thiazole framework. nih.gov

Rational Drug Design Strategies

The imidazo[2,1-b]thiazole nucleus is a versatile and synthetically accessible scaffold, making it an excellent candidate for rational drug design and development. nih.govresearchgate.net Its rigid bicyclic structure provides a well-defined orientation for substituents, allowing for the systematic exploration of chemical space to optimize interactions with specific biological targets. nih.gov

Target-Oriented Drug Discovery

The imidazo[2,1-b]thiazole scaffold has been successfully utilized in target-oriented drug discovery programs against a multitude of diseases. By modifying the substitution patterns on the core ring system, researchers have developed potent and selective inhibitors for various enzymes and receptors.

Examples of targeted drug discovery efforts include:

Antimycobacterial Agents: Carboxamide derivatives of imidazo-[2,1-b]-thiazole have been designed and synthesized as inhibitors of Mycobacterium tuberculosis Pantothenate synthetase. nih.govrsc.org

Anticancer Agents: The scaffold is broadly explored for its anticancer activity through various mechanisms, including the inhibition of kinases like EGFR and B-RAF, as well as dihydrofolate reductase (DHFR) and tubulin polymerization. researchgate.net

Antiviral Agents: Novel derivatives have been designed as inhibitors of the Hepatitis C Virus (HCV) NS4B protein, with optimized compounds showing potent activity. nih.gov

Carbonic Anhydrase Inhibitors (CAIs): Sulfonyl piperazine conjugates of imidazo[2,1-b]thiazole were rationally designed to target specific CA isoforms. nih.gov

This target-oriented approach, which combines chemical synthesis with biological evaluation and computational modeling, has established the imidazo[2,1-b]thiazole framework as a "privileged" structure in medicinal chemistry. nih.gov

Optimization of Selectivity for Specific Isoforms (e.g., CAIs)

A significant challenge in drug design is achieving selectivity for a specific enzyme isoform to minimize off-target effects. The imidazo[2,1-b]thiazole scaffold has proven to be a valuable template for developing isoform-selective inhibitors, particularly for carbonic anhydrases (CAs).

Human carbonic anhydrases (hCAs) are a family of metalloenzymes with sixteen different isoforms involved in numerous physiological processes. A key goal is to selectively inhibit isoforms associated with disease, such as hCA II (implicated in glaucoma) or the tumor-associated hCA IX and hCA XII, over ubiquitously expressed isoforms like hCA I. nih.gov

In one study, a novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates was synthesized and evaluated for inhibitory activity against four hCA isoforms. The results demonstrated remarkable selectivity; the compounds exhibited inhibitory activity against the cytosolic isoform hCA II while showing no significant activity against hCA I, IX, or XII. nih.gov This work highlights the potential for modifications to the imidazo[2,1-b]thiazole scaffold to produce highly selective CAIs. nih.gov

Compound SeriesTarget IsoformInhibitory Activity (Ki)Selectivity Profile
Imidazo[2,1-b]thiazole-sulfonyl piperazineshCA II57.7–98.2 µMSelective against hCA I, IX, XII (>100 µM) nih.gov

This demonstrated selectivity underscores the utility of the imidazo[2,1-b]thiazole core in designing focused inhibitors where isoform specificity is critical.

Pharmacophore Elucidation

Pharmacophore elucidation involves identifying the key structural features and their spatial arrangement required for a molecule to interact with a specific biological target. The extensive research on imidazo[2,1-b]thiazole derivatives provides a wealth of data for developing pharmacophore models.

Structure-activity relationship (SAR) and molecular docking studies have compiled crucial information about the roles of different parts of the molecule. nih.gov For example, in the design of COX-2 inhibitors, it was found that the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring affected both the potency and selectivity of inhibition. researchgate.net For antitubercular activity, SAR studies have indicated that incorporating specific moieties like chlorophenyl, pyridine, or coumarin is significantly related to antimycobacterial efficacy. researchgate.net

The flexibility of the imidazo-[2,1-b]-thiazole scaffold allows for straightforward library enrichment, which can facilitate in-depth SAR studies and lead to the generation of more active compounds based on a defined pharmacophoric pattern. nih.gov By combining the insights from various biological targets—from kinases to metabolic enzymes—a clearer picture emerges of how to decorate the imidazo[2,1-b]thiazole core to achieve desired biological activity, forming the basis of pharmacophore models for future drug design.

Preclinical and in Vivo Evaluation of Imidazo 2,1 B Thiazole 6 Carboxylic Acid Derivatives

Pharmacokinetic (PK) Profiling

Pharmacokinetic studies are fundamental to understanding how a potential drug is processed by an organism. These studies involve the characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which collectively determine its bioavailability and duration of action.

Absorption, Distribution, Metabolism, Excretion (ADME) Properties

The ADME profile of imidazo[2,1-b]thiazole (B1210989) derivatives has been investigated through both computational (in silico) and experimental (in vitro) methods. In silico studies are frequently employed in the early stages of drug discovery to predict the pharmacokinetic properties of a large number of compounds, thereby guiding the selection of the most promising candidates for further development. Several research endeavors have utilized virtual ADME studies to assess the drug-likeness of newly synthesized imidazo[2,1-b]thiazole derivatives. nih.govnih.gov These computational models predict various physicochemical and pharmacokinetic parameters, helping to identify compounds with potentially favorable ADME characteristics. nih.gov

In vitro experimental models provide more concrete data on the metabolic fate of these compounds. For instance, studies on specific imidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor have shown that these compounds undergo oxidative metabolism. researchgate.netnih.gov When incubated with human liver microsomes supplemented with NADPH and glutathione (B108866), these derivatives formed glutathione conjugates, indicating their bioactivation to reactive species. researchgate.netnih.gov Further analysis revealed that the thiazole (B1198619) ring within the bicyclic structure is a primary site of metabolism. researchgate.netnih.gov

One notable derivative, an imidazo[2,1-b]thiazole-5-carboxamide known as ND-11543, has been subjected to a panel of in vitro ADME assays. nih.gov These tests evaluated its permeability using Caco-2 cells, its stability in the presence of human liver microsomes, and its potential to inhibit major cytochrome P450 (CYP450) enzymes. nih.gov Such studies are crucial for predicting a drug's absorption in the gut, its metabolic clearance, and its potential for drug-drug interactions.

Half-life and Drug Exposure in Animal Models

For the imidazo[2,1-b]thiazole-5-carboxamide derivative ND-11543, pharmacokinetic parameters were determined in mice. Following administration of a 200 mg/kg dose, the compound demonstrated good drug exposure, with an AUC(0-24h) exceeding 11,700 ng·hr/mL. nih.gov Remarkably, ND-11543 also exhibited a long half-life of over 24 hours in this model. nih.gov A long half-life can be advantageous for therapeutic agents, as it may allow for less frequent dosing. These findings underscore the favorable pharmacokinetic profile of this particular derivative in a preclinical animal model.

Protein Binding and Microsomal Stability

The extent to which a drug binds to plasma proteins is a key determinant of its distribution and availability to interact with its target. A high degree of plasma protein binding can limit the free fraction of a drug, potentially reducing its efficacy. For the imidazo[2,1-b]thiazole derivative ND-11543, in vitro ADME testing included the determination of its protein binding characteristics. nih.gov Another derivative, WAY-181187, has been noted for its relatively low protein binding, a desirable pharmacokinetic property. nih.gov

Microsomal stability assays are an in vitro method used to assess the metabolic clearance of a compound by liver enzymes. As mentioned previously, studies with human liver microsomes have demonstrated that imidazo[2,1-b]thiazole derivatives are subject to oxidative metabolism. researchgate.netnih.gov The evaluation of ND-11543 in human microsomal stability assays further contributes to the understanding of its metabolic profile. nih.gov

Table 1: Summary of Pharmacokinetic Data for Imidazo[2,1-b]thiazole Derivatives

Compound Test System Parameter Result
ND-11543 Mouse Half-life (t½) >24 hours
ND-11543 Mouse Drug Exposure (AUC(0-24h)) >11,700 ng·hr/mL (at 200 mg/kg)
WAY-181187 In vitro Protein Binding Relatively low
Various Derivatives Human Liver Microsomes Metabolism Undergo oxidative metabolism

Toxicity and Safety Assessment

A thorough evaluation of a drug candidate's toxicity and safety is paramount to ensure its suitability for further development. This assessment involves a combination of in vitro and in vivo studies designed to identify potential adverse effects.

In Vitro Cytotoxicity on Normal Cell Lines

In vitro cytotoxicity assays are used to determine the effect of a compound on the viability of cells in culture. To assess the potential for general cellular toxicity, it is important to evaluate compounds against non-cancerous, or "normal," cell lines.

Several studies have investigated the cytotoxicity of imidazo[2,1-b]thiazole derivatives on various normal cell lines. For example, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were evaluated for their antiproliferative activity against the normal human embryonic kidney cell line, HEK-293. nih.gov In another study, a series of imidazo[2,1-b]thiazole-based aryl hydrazones were also tested against HEK-293 cells, with some compounds showing IC50 values in the micromolar range. For instance, compound 9m from this series displayed an IC50 of 48.1 µM against HEK-293 cells. nih.gov

The cytotoxic effects of pyrazine-thiazole analogs with an imidazo[2,1-b]thiazole core were assessed against the WI-38 normal cell line. researchgate.net Furthermore, a novel series of triazole-imidazo[1,2-b]pyrazoles was developed, and a particularly effective anti-melanoma compound from this series, 1h , was shown to not compromise the viability of healthy keratinocytes (HaCAT cells), indicating a degree of selectivity for cancer cells.

Table 2: In Vitro Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives on Normal Cell Lines

Compound/Derivative Series Normal Cell Line Cytotoxicity Finding
Imidazo[2,1-b]thiazole-benzimidazole conjugates HEK-293 Evaluated for antiproliferative activity. nih.gov
Compound 9m (aryl hydrazone derivative) HEK-293 IC50 = 48.1 µM. nih.gov
Pyrazine-thiazole analogs WI-38 Evaluated for cytotoxic effectiveness. researchgate.net
Compound 1h (triazole-imidazo[1,2-b]pyrazole) HaCAT Did not compromise viability of healthy keratinocytes.

Acute Toxicity Studies in Animal Models

Acute toxicity studies in animal models are conducted to determine the potential adverse effects of a substance after a short-term exposure. These studies are essential for establishing a preliminary safety profile and for determining the lethal dose (LD50).

In a separate study, the imidazo[2,1-b]thiazole-5-carboxamide derivative ND-11543 was found to be tolerable in mice at doses greater than 500 mg/kg. nih.gov For a different thiazole derivative, N-1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, an acute oral toxicity study in Syrian hamsters determined the LD50 to be 1000 mg/kg. nih.gov This study also reported significant liver and kidney damage at toxic doses. nih.gov

Table 3: Acute Toxicity of Imidazo[2,1-b]thiazole and Related Derivatives in Animal Models

Compound(s) Animal Model Dose(s) Key Findings
IG-01–007, IG-01–008, IG-01–009 Wistar Rat 300, 1000, 2000 mg/kg LD50 < 2000 mg/kg; signs of toxicity at 1000 mg/kg; hepatotoxicity and spleen toxicity at higher doses. nih.gov
ND-11543 Mouse >500 mg/kg Tolerable at this dose. nih.gov
N-1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine Syrian Hamster 300 and 2000 mg/kg LD50 = 1000 mg/kg; caused acute liver and kidney damage. nih.gov

Efficacy Studies in Disease Models

Derivatives of the imidazo[2,1-b]thiazole scaffold have been the subject of numerous preclinical evaluations to determine their therapeutic potential across a range of diseases. These studies in various animal and cellular models have provided crucial insights into the efficacy of these compounds, particularly in the fields of infectious diseases, oncology, and inflammatory conditions.

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic agents. Imidazo[2,1-b]thiazole derivatives have been identified as a promising class of anti-tuberculosis compounds. nih.gov Their efficacy has been validated in vivo using established chronic murine tuberculosis infection models.

One notable derivative, the imidazo[2,1-b]thiazole-5-carboxamide ND-11543, has demonstrated significant efficacy in such a model. nih.govnih.gov When administered for four weeks, this compound showed a reduction in bacterial load, consistent with the activity of other inhibitors targeting QcrB, a critical component of the mycobacterial electron transport chain. nih.govnih.gov Another related compound, TB47, which also inhibits QcrB, has shown potency comparable to the clinical candidate Q203 within the chronic murine infection model. nih.gov These findings underscore the potential of the imidazo[2,1-b]thiazole scaffold for developing new anti-TB drugs. nih.govnih.gov

Table 1: Efficacy of Imidazo[2,1-b]thiazole Derivatives in Murine TB Models

Compound Model Key Finding Reference
ND-11543 Chronic Murine TB Infection Showed efficacy when dosed for 4 weeks. nih.govnih.gov
TB47 Chronic Murine Infection Demonstrated potency comparable to Q203. nih.gov

A critical characteristic for an effective anti-tuberculosis drug is the ability to target Mtb within its host cell, the macrophage. nih.gov The intracellular potency of imidazo[2,1-b]thiazole derivatives has been a key area of investigation, as this environment more closely mimics the physiological conditions of the disease state. nih.gov

Studies have evaluated a range of imidazo[2,1-b]thiazole-5-carboxamide (ITA) analogs for their ability to inhibit Mtb growth within infected macrophages. nih.govnih.gov A set of nine diverse ITA analogs demonstrated potent intracellular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 2.5 µM. nih.govnih.gov In one study, the effect of these compounds on bacterial replication was quantified in Raw 264.7 macrophages using automated confocal microscopy to measure the total intracellular bacterial area. plos.org Similarly, new carbamate (B1207046) derivatives of the related 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine scaffold demonstrated a 1-log greater reduction in mycobacterial burden within Mtb-infected macrophages compared to rifampicin (B610482) and pretomanid. researchgate.net Another study found that the imidazole-thiosemicarbazide derivative ITD-13 significantly inhibited the intracellular growth of tubercle bacilli in human monocyte-derived macrophages. mdpi.com

**Table 2: Intracellular Potency of Imidazo[2,1-b]thiazole Analogs Against *M. tuberculosis***

Compound Class Pathogen Host Cell Potency Measurement (Range) Reference
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) M. tuberculosis Murine Raw 264.7 Macrophages MIC: 0.0625 – 2.5 µM nih.govnih.gov
Imidazo[2,1-b] nih.govnih.govoxazine Carbamate Derivatives M. tuberculosis H37Rv J774A.1 Macrophages 1-log greater burden reduction than rifampicin researchgate.net
Imidazole-thiosemicarbazide Derivative (ITD-13) M. tuberculosis Human Monocyte-Derived Macrophages Significant inhibition of intracellular growth mdpi.com

Beyond their antimicrobial properties, derivatives of the imidazo[2,1-b]thiazole scaffold have shown promise in preclinical models for cancer and inflammation.

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds has been assessed using the carrageenan-induced paw edema model in rats, a standard in vivo assay for anti-exudative activity. mdpi.com A series of synthesized imidazo[2,1-b] nih.govnih.govthiazine derivatives exhibited varying levels of anti-inflammatory activity, with an inhibition index ranging from 3.7% to 39.1%. mdpi.com In a similar study, a number of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives demonstrated anti-inflammatory activity comparable or superior to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen, by the fifth hour of the assay. nih.gov

Anticancer Activity: The imidazo[2,1-b]thiazole scaffold is broadly explored for its anticancer activity, acting through various mechanisms such as kinase inhibition and tubulin polymerization inhibition. researchgate.netresearchgate.net Chalcone conjugates featuring this scaffold have shown cytotoxic activities against several human cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), DU-145 (prostate), and HT-29 (colon). nih.gov One study highlighted a derivative containing a 2-hydroxyphenyl substituent that exhibited extensive growth inhibitory activity, particularly against SR and HL-60 leukemia cell lines and the DU-145 prostate cancer cell line. nih.gov

Table 3: Preclinical Efficacy of Imidazo[2,1-b]thiazole Derivatives in Other Disease Models

Disease Area Model Compound Class Key Finding Reference
Inflammation Carrageenan-induced rat paw edema Imidazo[2,1-b] nih.govnih.govthiazines Inhibition index of 3.7% to 39.1% mdpi.com
Inflammation Carrageenan-induced rat paw edema Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles Activity similar or higher than ibuprofen nih.gov
Cancer Human cancer cell lines (in vitro) Chalcone-imidazo[2,1-b]thiazole conjugates Cytotoxic activity against MCF-7, A549, HeLa, DU-145, HT-29 nih.gov
Cancer Human cancer cell lines (in vitro) Imidazothiazole with 2-hydroxyphenyl substituent Significant growth inhibition of leukemia (SR, HL-60) and prostate (DU-145) cells nih.gov

Future Perspectives and Research Directions

Development of Novel Imidazo[2,1-b]thiazole-6-carboxylic Acid Analogs

The future development of therapeutics based on this compound hinges on the continued design and synthesis of novel analogs. The core structure is a key intermediate for creating a diverse range of derivatives. nih.gov By modifying the carboxylic acid group and making substitutions on the fused ring system, researchers can systematically explore the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

One successful strategy involves converting the carboxylic acid to an amide. For instance, coupling the this compound core with various amines, such as aryl sulfonyl piperazines, has yielded potent inhibitors of specific enzyme isoforms. nih.gov Similarly, the creation of carboxamide derivatives, including those combined with piperazine (B1678402) and 1,2,3-triazoles, has led to promising antimycobacterial agents. rsc.orgrsc.org

Future work will likely focus on:

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups or moieties that can mimic its interactions to improve metabolic stability and oral bioavailability.

Scaffold Hopping and Decoration: Introducing a wide array of substituents onto the imidazothiazole ring to optimize interactions with target proteins. Studies have shown that the type and size of substituents can significantly affect potency and selectivity. brieflands.comresearchgate.net

Hybrid Molecule Design: Fusing the Imidazo[2,1-b]thiazole (B1210989) scaffold with other pharmacologically active motifs to create hybrid molecules with dual or synergistic modes of action. researchgate.net This molecular hybridization approach aims to enhance therapeutic efficacy and potentially overcome drug resistance.

These synthetic strategies, often guided by computational modeling, are essential for generating next-generation analogs with superior therapeutic profiles. rsc.org

Exploration of New Pharmacological Targets

While initial research has identified several key targets for Imidazo[2,1-b]thiazole derivatives, the full pharmacological potential of this scaffold is yet to be realized. Future investigations will aim to uncover novel biological targets and mechanisms of action.

Current research has established that derivatives of Imidazo[2,1-b]thiazole can act as:

Enzyme Inhibitors: Analogs have demonstrated selective inhibition of enzymes like carbonic anhydrase II (hCA II), cyclooxygenase-2 (COX-2), and indoleamine 2,3-dioxygenase (IDO1). nih.govbrieflands.comresearchgate.net

Antitubercular Agents: Specific derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb), potentially by inhibiting enzymes like pantothenate synthetase. rsc.orgconnectjournals.com

Microtubule-Targeting Agents: Certain conjugates have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis, making them promising anticancer agents. nih.gov

The exploration of new targets will likely involve high-throughput screening of diverse compound libraries against a wide range of cellular and molecular targets. The structural versatility of the imidazo[2,1-b]thiazole nucleus suggests it could interact with various protein families, including kinases, proteases, and GPCRs, which are implicated in numerous diseases. nih.govnih.gov Identifying these new targets will open up therapeutic possibilities for a broader range of conditions, from inflammatory disorders to neurodegenerative diseases.

Combination Therapy Strategies

As the mechanisms of action for this compound derivatives become clearer, exploring their use in combination therapies represents a logical next step to enhance therapeutic outcomes. researchgate.net Combining these novel agents with existing drugs can lead to synergistic effects, lower required doses, and mitigate the development of drug resistance.

In oncology, where derivatives have shown promise as microtubule-targeting agents and enzyme inhibitors (e.g., COX-2, IDO1), several combination strategies could be pursued:

With Standard Chemotherapeutics: Combining a tubulin inhibitor derived from Imidazo[2,1-b]thiazole with DNA-damaging agents or antimetabolites could create a multi-pronged attack on cancer cells.

With Immunotherapy: IDO1 inhibitors can enhance anti-tumor immunity. Combining an Imidazo[2,1-b]thiazole-based IDO1 inhibitor with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could significantly improve response rates in various cancers.

With Targeted Therapies: For cancers driven by specific signaling pathways, combining a relevant targeted drug with an Imidazo[2,1-b]thiazole derivative that induces cell cycle arrest or apoptosis could prove highly effective. researchgate.net

In the context of infectious diseases like tuberculosis, combination therapy is the standard of care. New Imidazo[2,1-b]thiazole-based antitubercular agents could be integrated into existing or novel multi-drug regimens to shorten treatment duration and combat multidrug-resistant strains.

Translational Research and Clinical Potential

Translating promising preclinical findings into clinical applications is a critical future direction. Many derivatives of this compound have demonstrated significant in vitro efficacy, laying the groundwork for further development. nih.govnih.gov

Key preclinical findings that support clinical translation include:

Anticancer Activity: Derivatives have shown potent cytotoxicity against various human cancer cell lines, including lung, breast, and melanoma, with some compounds exhibiting sub-micromolar IC50 values. nih.govnih.gov

Antitubercular Potency: Several analogs display significant activity against Mycobacterium tuberculosis H37Ra, with favorable selectivity indices, indicating a good safety window. rsc.orgrsc.org

The path to clinical trials will involve comprehensive preclinical studies, including in vivo efficacy testing in animal models of cancer and tuberculosis, detailed pharmacokinetic and toxicology studies, and formulation development to ensure optimal delivery and stability. The high selectivity demonstrated by some analogs, such as for COX-2 over COX-1 or for specific carbonic anhydrase isoforms, is a promising indicator of potentially reduced side effects, which would be a significant advantage in clinical settings. nih.govbrieflands.com

Addressing Challenges in Drug Development (e.g., resistance, selectivity)

Despite the promise of the Imidazo[2,1-b]thiazole scaffold, several challenges inherent to drug development must be addressed to realize its clinical potential.

Selectivity: Achieving isoform-selective enzyme inhibition is crucial for minimizing off-target effects. Research has shown that modifications to the Imidazo[2,1-b]thiazole core can significantly influence selectivity. For example, specific sulfonyl piperazine conjugates selectively inhibit the hCA II isoform over others, and certain derivatives show high selectivity for COX-2 over COX-1. nih.govbrieflands.com Future design efforts must continue to prioritize and optimize for target selectivity. This can be achieved through structure-based drug design, leveraging detailed knowledge of the target's binding pocket to create analogs with highly specific interactions.

Drug Resistance: The emergence of drug resistance is a major obstacle, particularly in the treatment of cancer and infectious diseases. While not yet extensively studied for this specific class of compounds, it is a foreseeable challenge. Strategies to address potential resistance include:

Developing derivatives with novel mechanisms of action that are not susceptible to existing resistance pathways.

Using these agents in combination therapies to make it more difficult for resistance to develop.

Identifying and validating biomarkers that can predict which patients are most likely to respond to treatment, allowing for more personalized therapeutic approaches.

By proactively addressing these challenges through rational drug design and strategic clinical development, the therapeutic potential of this compound derivatives can be fully explored.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[2,1-b]thiazole-6-carboxylic acid, and what methodological considerations are critical for reproducibility?

  • Answer: Two primary methods are widely used:

  • Method 1: Reaction of hydrazonoyl halides with alkyl carbothioates under acidic conditions, followed by cyclization. This approach requires precise stoichiometric control to avoid side reactions .
  • Method 2: Friedel-Crafts acylation using Eaton’s reagent (P2O5·MeSO3H) under solvent-free conditions, which achieves high yields (90–96%) and avoids hazardous solvents. Key parameters include reaction temperature (80–100°C) and substrate pre-activation .
    • Characterization: Thin-layer chromatography (TLC) and melting point analysis are essential for monitoring reaction progress and purity .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Answer: Use a combination of:

  • Spectroscopic techniques: NMR (¹H/¹³C) to confirm substituent positions and electronic environments.
  • X-ray crystallography: For unambiguous determination of stereochemistry and bond angles, as demonstrated in studies of related imidazo-thiadiazole derivatives .
  • Mass spectrometry (HRMS): To verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for evaluating the compound’s pharmacological potential?

  • Answer: Initial screens should include:

  • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory properties: COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound derivatives with acid-sensitive functional groups?

  • Answer: Traditional methods using H2SO4 or POCl3 may degrade acid-sensitive substituents. Alternative strategies include:

  • Mild Lewis acids: FeCl3 or ZnCl2 in non-polar solvents (e.g., toluene) at reduced temperatures (0–25°C) .
  • Microwave-assisted synthesis: Accelerates reaction kinetics, minimizing exposure to harsh conditions .
  • Protecting groups: Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups for sensitive moieties, followed by deprotection .

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

  • Answer: Discrepancies in efficacy (e.g., antibacterial vs. antifungal potency) may arise from:

  • Structural variability: Subtle changes in substituents (e.g., electron-withdrawing groups at R2) significantly alter bioactivity. SAR studies using combinatorial libraries are recommended .
  • Assay conditions: Standardize protocols (e.g., pH, incubation time) across studies. Cross-validate using orthogonal assays (e.g., time-kill curves for antimicrobials) .
  • Computational modeling: Molecular docking (e.g., AutoDock Vina) to predict target binding affinities and rationalize observed activities .

Q. What advanced techniques are critical for studying the compound’s mechanism of action in anticancer applications?

  • Answer: Beyond cytotoxicity assays, employ:

  • Apoptosis assays: Annexin V/PI staining and caspase-3 activation studies.
  • Cell cycle analysis: Flow cytometry to identify G1/S or G2/M arrest .
  • Transcriptomic profiling: RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .
  • In vivo models: Xenograft studies in mice, with pharmacokinetic analysis (Cmax, t1/2) to assess bioavailability .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer: Chiral resolution methods include:

  • Chiral chromatography: Use amylose- or cellulose-based columns for preparative separations.
  • Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions .
  • Crystallization-induced diastereomer resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Methodological Resources

  • Synthetic Protocols: Solvent-free Friedel-Crafts acylation , hydrazonoyl halide cyclization .
  • Analytical Tools: X-ray crystallography for structural validation , HRMS for purity assessment .
  • Biological Assays: Standardized antimicrobial and cytotoxicity protocols .

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Imidazo[2,1-b]thiazole-6-carboxylic acid
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Imidazo[2,1-b]thiazole-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.